![molecular formula C9H18N2O2 B6226533 tert-butyl N-[(2-aminocyclopropyl)methyl]carbamate CAS No. 1889233-26-4](/img/new.no-structure.jpg)
tert-butyl N-[(2-aminocyclopropyl)methyl]carbamate
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Overview
Description
tert-butyl N-[(2-aminocyclopropyl)methyl]carbamate: is a chemical compound with the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol . This compound is known for its use in various chemical reactions and scientific research applications. It is typically stored at 4°C and has a purity of 95% .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2-aminocyclopropyl)methyl]carbamate involves the reaction of tert-butyl carbamate with a suitable aminocyclopropyl derivative. The reaction is typically carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[(2-aminocyclopropyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(2-aminocyclopropyl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the effects of cyclopropyl derivatives on biological systems. It is also used in the development of new pharmaceuticals and bioactive compounds .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs and treatments for various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new industrial processes and technologies .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2-aminocyclopropyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
tert-butyl N-(2-aminocyclopropyl)carbamate: This compound has a similar structure but lacks the methyl group on the cyclopropyl ring.
tert-butyl N-(benzyloxy)carbamate: This compound has a benzyloxy group instead of the aminocyclopropyl group.
Uniqueness: tert-butyl N-[(2-aminocyclopropyl)methyl]carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the aminocyclopropyl group allows for unique interactions and reactivity compared to other similar compounds .
Biological Activity
Tert-butyl N-[(2-aminocyclopropyl)methyl]carbamate is a compound of interest in pharmacological research due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, interaction studies, and comparative analysis with related compounds.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₈N₂O₂
- Molecular Weight : Approximately 186.25 g/mol
- Appearance : White to off-white powder
- Solubility : Soluble in organic solvents
The compound contains a tert-butyl group and an amino-substituted cyclopropyl moiety, which contribute to its biological properties.
Biological Activity
Preliminary studies indicate that this compound may exhibit various biological activities, particularly in the realms of neuroprotection and antimicrobial effects. The following table summarizes the biological activities of related compounds, highlighting the potential of this compound.
Compound Name | Molecular Formula | Biological Activity | Unique Features |
---|---|---|---|
This compound | C₉H₁₈N₂O₂ | Neuroprotective, Antimicrobial | Contains a cyclopropyl moiety |
Tert-butyl (1-(aminomethyl)cyclopropyl)carbamate | C₉H₁₈N₂O₂ | Neuroprotective | Variation in amino group position |
N,N-Dimethyl-(1-aminocyclopropyl)methylamine | C₈H₁₈N₂ | Analgesic | Lacks the carbamate functional group |
The mechanism by which this compound exerts its effects remains under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in neuroprotection and antimicrobial activity. Interaction studies suggest that it may bind effectively to various biological targets, influencing cellular pathways related to neuroprotection and microbial resistance.
Case Studies and Research Findings
- Neuroprotective Effects : Research indicates that compounds with similar structures may protect neuronal cells from oxidative stress-induced damage. In vitro studies have demonstrated that these compounds can enhance cell viability in neuronal cell lines exposed to neurotoxic agents.
- Antimicrobial Activity : In preliminary antimicrobial assays, this compound exhibited activity against both Gram-positive and Gram-negative bacteria. The exact mechanism is thought to involve disruption of bacterial membrane integrity, leading to cell lysis.
- Safety and Toxicity : Toxicological evaluations are crucial for assessing the safety profile of this compound. Initial findings suggest low cytotoxicity in mammalian cell lines, but comprehensive studies are needed to confirm these results across different biological systems.
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Future studies should focus on:
- In vivo Studies : To validate the neuroprotective and antimicrobial effects observed in vitro.
- Mechanistic Studies : To elucidate the specific pathways involved in its biological activity.
- Structure-Activity Relationship (SAR) : To optimize the compound's efficacy and safety profile through chemical modifications.
Properties
CAS No. |
1889233-26-4 |
---|---|
Molecular Formula |
C9H18N2O2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
tert-butyl N-[(2-aminocyclopropyl)methyl]carbamate |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-6-4-7(6)10/h6-7H,4-5,10H2,1-3H3,(H,11,12) |
InChI Key |
GJMNXRGGCJFUCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC1N |
Purity |
95 |
Origin of Product |
United States |
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